
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate
Overview
Description
“Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 1423032-76-1 . It has a molecular weight of 233.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16ClNO3/c1-15-9(14)10(12-8(13)7-11)5-3-2-4-6-10/h2-7H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 233.69 . The InChI key, which is a unique identifier for the compound, is APCLZSBKPHTAGP-UHFFFAOYSA-N .
Scientific Research Applications
Attraction for Mediterranean Fruit Fly
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate has been studied for its attractiveness to the Mediterranean fruit fly. The compound's isomeric structures, particularly the trans-Trimedlure isomer, demonstrate significant attraction, impacting survey and detection programs in agricultural entomology (Mcgovern, Cunningham, & Leonhardt, 1986).
Photochemical Properties
Research into the photochemical properties of related cyclohexene compounds, such as Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, revealed selective photocyclization, providing insights into the photochemical behavior of cyclohexene derivatives (Anklam, Lau, & Margaretha, 1985).
Raman Spectrum and Conformation Studies
Studies on the Raman spectrum of cis and trans methyl 1-hydroxy-3-methylcyclohexane-carboxylates, closely related to the compound , have shed light on the conformations of these compounds. Understanding these conformations can be crucial for predicting chemical behavior and reactivity (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).
Enantioselective Synthesis in Attractants
The compound's related derivative, Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, has been synthesized enantioselectively, offering potential applications in creating potent attractants for agricultural pests like the Mediterranean fruit fly (Raw & Jang, 2000).
Hydrochlorination and Isomerization Studies
The hydrochlorination of 1-methylcyclohexene, a structurally similar compound, has been extensively studied, revealing insights into regioselective reactions and catalysis, which are critical in organic synthesis and industrial chemistry (Delaude & Laszlo, 1991).
Epoxide Rearrangement Research
Research on the isomerization of 1-methylcyclohexene oxide over solid acids and bases offers insights into reaction mechanisms that could be applicable to similar compounds, including this compound (Arata, Akutagawa, & Tanabe, 1975).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is a type of local anesthetic . Local anesthetics act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
The mode of action of this compound involves its interaction with these sodium ion channels. It can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses . This results in a temporary loss of sensation, particularly pain, in the area where the anesthetic was applied.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion channel pathway. By blocking these channels, the compound prevents the flow of sodium ions, which are necessary for the initiation and conduction of nerve impulses . This blockage disrupts the normal function of the nervous system in the localized area, leading to a loss of sensation.
Pharmacokinetics
Its metabolism and excretion would occur after it has exerted its anesthetic effects .
Result of Action
The result of the action of this compound is the temporary loss of sensation in the area where it is applied. This is due to its blocking of sodium ion channels, which prevents the generation and conduction of nerve impulses .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to interact with sodium ion channels . Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound and affect its stability or efficacy .
properties
IUPAC Name |
methyl 1-[(2-chloroacetyl)amino]-4-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-8-3-5-11(6-4-8,10(15)16-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRSDKHXTPKXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



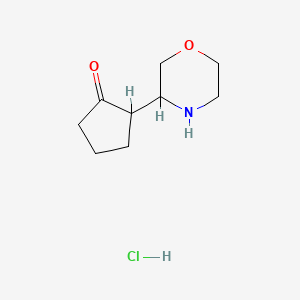
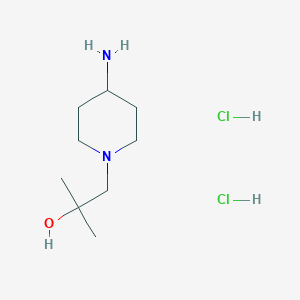
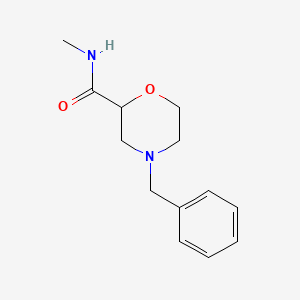
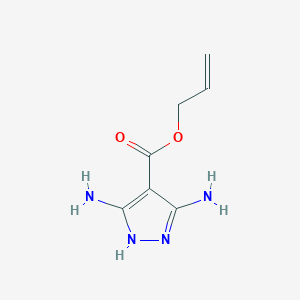
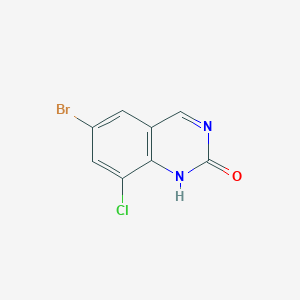
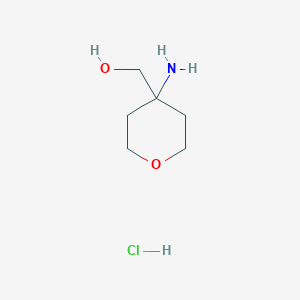


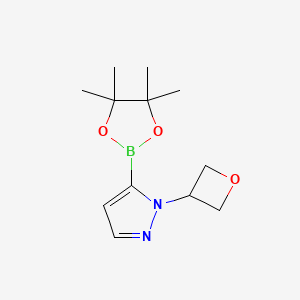
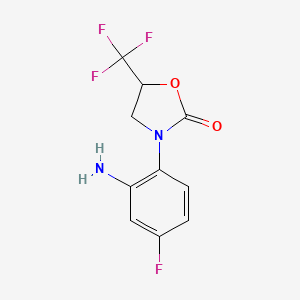

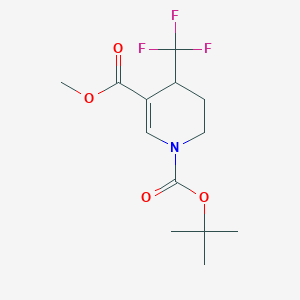
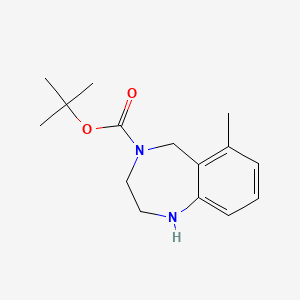
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)